molecular formula C22H21NO2S B3422465 Tritylcysteine CAS No. 25683-09-4

Tritylcysteine

Cat. No.: B3422465
CAS No.: 25683-09-4
M. Wt: 363.5 g/mol
InChI Key: DLMYFMLKORXJPO-UHFFFAOYSA-N
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Description

Tritylcysteine, also known as S-trityl-L-cysteine, is a non-natural amino acid derivative. It is characterized by the presence of a trityl group attached to the sulfur atom of cysteine. This compound is known for its potent inhibitory effect on mitotic kinesin Eg5, a protein essential for the formation of the mitotic spindle during cell division .

Mechanism of Action

Target of Action

Tritylcysteine, also known as Tritylthioalanine, is a well-recognized lead compound known for its anticancer activity . The primary target of this compound is the human mitotic kinesin Eg5 . Eg5 is a motor protein that plays a crucial role in bipolar spindle formation during cell division .

Mode of Action

This compound interacts with its target, Eg5, by binding to its pocket . This binding inhibits the ATPase activity of Eg5, which is essential for its motor function . By inhibiting Eg5, this compound prevents the separation of duplicated chromosomes and the formation of bipolar spindles, thereby blocking cells specifically in the M phase .

Biochemical Pathways

The inhibition of Eg5 by this compound affects the mitotic spindle assembly pathway . This disruption leads to the arrest of cell division, specifically at the mitosis phase . The downstream effect of this action is the prevention of cell proliferation, which is particularly beneficial in the context of cancer treatment .

Pharmacokinetics

It is also known that the compound’s zwitterion structure complicates its clinical development due to solubility issues .

Result of Action

The molecular effect of this compound’s action is the inhibition of Eg5’s ATPase activity, which is crucial for its motor function . On a cellular level, this results in the arrest of cell division at the mitosis phase . This arrest of cell division can lead to cell death, thereby reducing the proliferation of cancer cells .

Action Environment

The efficacy and stability of this compound, like many other compounds, can be influenced by various environmental factors. In general, factors such as pH, temperature, and the presence of other interacting molecules can affect the action of a compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tritylcysteine can be synthesized through various methods. One common approach involves the protection of the cysteine thiol group using a trityl chloride reagent. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the trityl-protected cysteine . The reaction conditions often include anhydrous solvents like dichloromethane to ensure the purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the increased volume of reagents and solvents. The purification of the final product is achieved through techniques such as crystallization and chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Tritylcysteine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include disulfide-linked cysteine derivatives, free thiol-containing cysteine, and various substituted cysteine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific inhibitory action on mitotic kinesin Eg5, which is not observed in other cysteine derivatives. This specificity makes it a valuable tool in cancer research and drug development .

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific fields.

Properties

IUPAC Name

2-amino-3-tritylsulfanylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO2S/c23-20(21(24)25)16-26-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,23H2,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMYFMLKORXJPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70870994
Record name S-(Triphenylmethyl)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25683-09-4, 25840-82-8, 2799-07-7
Record name S-(Triphenylmethyl)cysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25683-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alanine, D-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124676
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name S-Trityl-L-cysteine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124663
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name S-Trityl-L-cysteine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83265
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Tritylcysteine serves as a valuable protecting group for the thiol group of cysteine during peptide synthesis. [, ] The bulky trityl group prevents unwanted side reactions and can be easily removed to yield the free cysteine residue. [] This protection strategy allows for the controlled formation of disulfide bonds, crucial for the structure and function of many peptides and proteins. [, ]

A: Yes, under certain conditions, the indole ring of tryptophan residues can react with the highly reactive sulfenyl iodides formed during the iodine oxidation of this compound peptides. [] This reaction can lead to the formation of tryptophan-2-thioethers as by-products. [] The extent of this side reaction is influenced by factors such as the solvent used and the proximity of tryptophan and cysteine residues within the peptide sequence. []

A: Research has shown that this compound is a potent, reversible inhibitor of the human kinesin Eg5. [] It targets the catalytic domain of Eg5, inhibiting both basal and microtubule-activated ATPase activity. [] This inhibitory effect on Eg5 leads to the disruption of mitotic spindle formation, specifically blocking cells in the M phase of the cell cycle. []

A: Yes, this compound has been explored for its potential antitumor activity. [] Studies have demonstrated its ability to inhibit the growth of the murine leukemic cell line P388D1 in vitro. [] Furthermore, in vivo studies using a mouse model of leukemia P388 showed that this compound significantly increased lifespan (T/C=211%). []

A: Research has explored the structure-activity relationship of this compound and related compounds. [] This work involved synthesizing and evaluating various analogues to identify structural features essential for antileukemic activity. [] While the specific details of these studies are not provided in the abstracts, they highlight the ongoing efforts to optimize the structure of this compound for enhanced therapeutic potential.

A: A derivative of this compound, specifically N-[N-(3-diphenylphosphinopropionyl)glycyl]-S-tritylcysteine methyl ester (PN(2)S(Trt)-OMe), has been investigated in the context of developing rhenium(V) oxo complexes. [] These complexes, particularly (ReO[Ph(2)P(CH(2))(2)C(O)-Gly-Cys-OMe(P,N,N,S)]), are of interest due to their potential applications in radiopharmaceuticals and catalysis. []

A: Yes, pharmacokinetic studies have been conducted on 3-tritylthio-L-alanine (NSC 83265), a closely related compound. [] These studies, conducted in rats, dogs, and monkeys, revealed species-specific differences in the absorption, distribution, metabolism, and excretion of the compound. [] Notably, the liver was identified as the primary site of drug accumulation across all three species. []

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